molecular formula C21H25N3O3S2 B1669259 Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate CAS No. 896795-60-1

Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate

Cat. No. B1669259
M. Wt: 431.6 g/mol
InChI Key: SKDRHRAYBYQVNU-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing organic compound. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common structure in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The sulfur-containing part of the molecule could potentially be introduced through a thiol-ene reaction .


Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring, which means it has sp3 hybridized carbons and is capable of free rotation . This can lead to different conformations of the molecule .


Chemical Reactions Analysis

As an organic compound containing a sulfur atom and a pyrrolidine ring, this molecule could potentially undergo a variety of chemical reactions. The sulfur atom might be reactive towards electrophiles, and the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfur-containing compound, it might have a characteristic odor. The presence of the pyrrolidine ring could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Elnagdi et al. (1988) demonstrated the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, showcasing its reactivity with various electrophilic reagents, which is significant for developing novel organic compounds (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
  • Indumathi, Kumar, and Perumal (2007) reported a stereoselective synthesis of highly functionalized [1,4]-thiazines using a one-pot, four-component tandem reaction that includes ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate (Indumathi, Kumar, & Perumal, 2007).

Pharmaceutical Applications

  • Gangjee et al. (2007) synthesized a series of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase inhibitors and antitumor agents, highlighting the medicinal chemistry applications of such compounds (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
  • Sweeney, Gurry, Keane, & Aldabbagh (2017) utilized hydrogen peroxide in ethyl acetate for the environmentally-friendly synthesis of alicyclic ring-fused benzimidazoles, which have anti-tumor properties (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Material Science and Catalysis

  • Jetti, Verma, and Jain (2017) described the use of a catalyst derived from ethyl acetoacetate for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones, which are important in material science and catalysis (Jetti, Verma, & Jain, 2017).

Spectroscopy and Structural Analysis

properties

IUPAC Name

ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDRHRAYBYQVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 5
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate

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